
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea, also known as THU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. THU is a urea derivative that has been shown to possess anti-cancer and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitors
Urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity, aiming to optimize the spacer length between pharmacophoric units for enhanced inhibitory activities. This research signifies the role of urea derivatives in the development of potential treatments for diseases related to acetylcholine deficiency, such as Alzheimer's disease (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonists
Urea derivatives have also been optimized for in vitro potency as neuropeptide Y5 receptor antagonists, indicating their potential in obesity and anxiety disorder treatments. The structure-activity relationship studies of these derivatives contribute to the understanding of molecular interactions critical for receptor antagonism (Fotsch et al., 2001).
Material Science Applications
In the field of material science, certain urea derivatives can form hydrogels with varied rheology and morphology, depending on the anion identity. This versatility suggests applications in drug delivery systems and tissue engineering by tuning the physical properties of gels for specific purposes (Lloyd & Steed, 2011).
Anticancer Agents
Research into 1-aryl-3-(2-chloroethyl) ureas has shown cytotoxicity against human adenocarcinoma cells, highlighting the potential of urea derivatives as anticancer agents. This opens avenues for the development of novel chemotherapeutic drugs based on urea scaffolding (Gaudreault et al., 1988).
Chemical Chaperones
Urea derivatives like 4-phenylbutyrate have been found to have neuroprotective effects against cerebral ischemic injury, acting as chemical chaperones. This suggests their potential use in treating stroke and other conditions related to endoplasmic reticulum stress (Qi et al., 2004).
Corrosion Inhibition
In addition to biomedical applications, urea derivatives serve as corrosion inhibitors for mild steel in hydrochloric acid solutions, indicating their potential in industrial applications to protect metals from corrosion (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(21,10-9-14-6-3-2-4-7-14)13-19-16(20)18-12-15-8-5-11-22-15/h2-8,11,21H,9-10,12-13H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWAVVGRBCGDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)NCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2664971.png)
![N-benzyl-N-(cyanomethyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2664974.png)
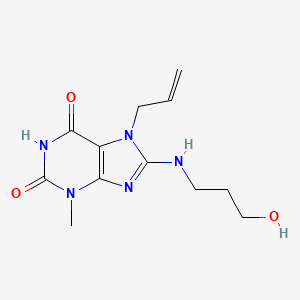


![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile](/img/structure/B2664978.png)
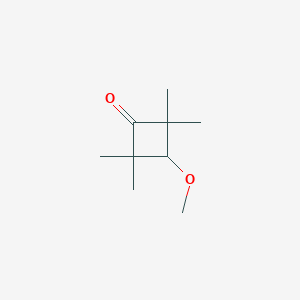
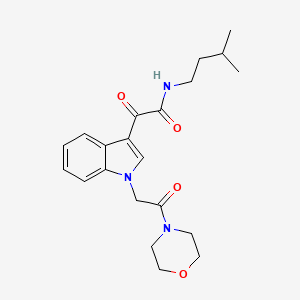
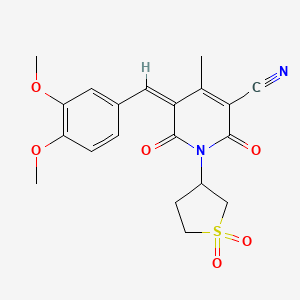
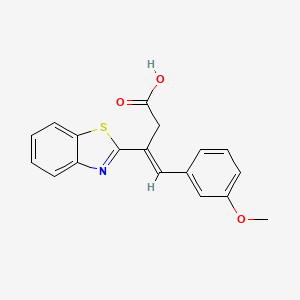
![1-Methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2664985.png)


